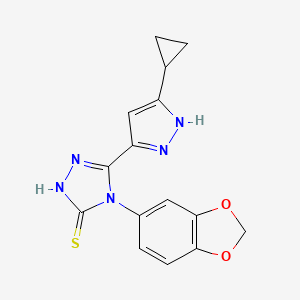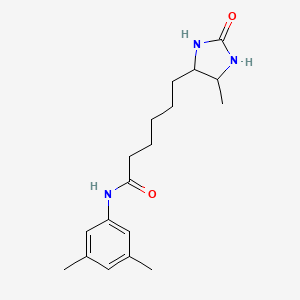![molecular formula C10H11N5O2 B11487404 Acetamide, N-[2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-](/img/structure/B11487404.png)
Acetamide, N-[2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]- is a chemical compound with a unique structure that includes a tetrazole ring, which is known for its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]- typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of azides with nitriles under acidic conditions.
Attachment of the Phenyl Group: The phenyl group with a methoxy substituent is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Acetamide, N-[2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]- has several applications in scientific research:
Pharmaceuticals: It is explored for its potential as a drug candidate due to its stability and reactivity.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, including polymers and coatings.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]- involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-2-methoxy-: This compound has a similar structure but lacks the tetrazole ring.
Benzimidazole Derivatives: Compounds with benzimidazole rings share some structural similarities and are also explored for their pharmaceutical applications.
Uniqueness
The presence of the tetrazole ring in Acetamide, N-[2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]- distinguishes it from other similar compounds. The tetrazole ring provides enhanced stability and unique reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H11N5O2 |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
N-[2-methoxy-4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C10H11N5O2/c1-7(16)12-9-4-3-8(5-10(9)17-2)15-6-11-13-14-15/h3-6H,1-2H3,(H,12,16) |
InChI Key |
QPHBBEZOUOYJHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N2C=NN=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-6-(1-phenylethyl)-1-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11487322.png)
![5-(2-chlorophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11487329.png)
![5-amino-N-[4-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11487354.png)
![3,4-diethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11487362.png)

![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B11487373.png)
![ethyl 2-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11487381.png)
![8-[(4-chlorophenyl)sulfonyl]-3-methyl-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11487393.png)
![Methyl 3-amino-2-cyano-6-methyl-4-(thiophen-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B11487412.png)
![4-{(E)-[2-(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-chloro-6-ethoxyphenol](/img/structure/B11487419.png)
![({4-[(1E)-2-(2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)-1,3-thiazol-2-ylamin e](/img/structure/B11487421.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487428.png)
![6-butyl-8-(4-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11487433.png)

